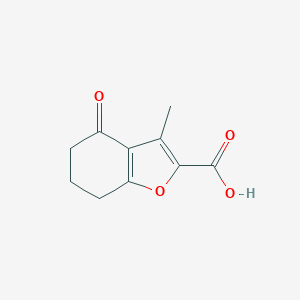

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

Descripción general

Descripción

El dipeptido diaminobutiroil benzilamida (acetato) es un péptido sintético que imita la acción de Waglerin-1, un péptido que se encuentra en el veneno de la víbora de templo (Tropidolaemus wagleri). Es conocido por su capacidad de inducir relajación muscular al actuar como un antagonista del receptor muscarínico de acetilcolina . Este compuesto se utiliza ampliamente en formulaciones cosméticas por sus propiedades antiarrugas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de dipeptido diaminobutiroil benzilamida (acetato) implica el acoplamiento de β-alanina, prolina y ácido 2,4-diaminobutírico, seguido de la unión de un grupo benzilamida. Las condiciones de reacción típicamente incluyen el uso de reactivos de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) en un solvente orgánico como la dimetilformamida (DMF) .

Métodos de producción industrial

La producción industrial de dipeptido diaminobutiroil benzilamida (acetato) sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El dipeptido diaminobutiroil benzilamida (acetato) principalmente experimenta reacciones de sustitución debido a la presencia de grupos amino. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo en presencia de una base como la trietilamina.

Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos del péptido original, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of benzofuran have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. This compound can potentially serve as a scaffold for designing novel anticancer agents.

Anti-inflammatory Properties

Studies have shown that benzofuran derivatives can possess anti-inflammatory effects. The presence of the carboxylic acid functional group in this compound may enhance its interaction with biological targets involved in inflammatory pathways.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique benzofuran structure allows chemists to modify it further to create more complex molecules with desired biological activities. The ability to functionalize the tetrahydrofuran ring opens avenues for synthesizing new pharmacologically active compounds.

Biochemical Research

Proteomics Research

this compound is utilized in proteomics studies as a biochemical tool. Its properties allow it to interact with specific proteins or enzymes, making it useful for investigating protein functions and interactions within biological systems .

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored the anticancer activity of benzofuran derivatives. The researchers synthesized several derivatives based on the benzofuran scaffold and tested their efficacy against various cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Anti-inflammatory Mechanisms

In another study published in Phytochemistry, researchers investigated the anti-inflammatory effects of benzofuran compounds. They found that certain derivatives inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Mecanismo De Acción

El compuesto ejerce sus efectos bloqueando los receptores nicotínicos de acetilcolina en las células musculares. Esta inhibición previene la captación de iones sodio, lo que lleva a la relajación muscular. El objetivo molecular es el receptor muscular nicotínico de acetilcolina (mnAChR), y la vía implica la inhibición de la transmisión neuronal .

Comparación Con Compuestos Similares

Compuestos similares

Argirelina: Otro péptido utilizado en formulaciones antiarrugas, conocido por su capacidad de inhibir la liberación de neurotransmisores.

Leuphasyl: Un péptido que reduce la profundidad de las arrugas causadas por las contracciones musculares faciales.

Singularidad

El dipeptido diaminobutiroil benzilamida (acetato) es único debido a su mimetización específica de Waglerin-1, proporcionando un mecanismo de acción específico que da como resultado una relajación muscular eficaz y una reducción de las arrugas .

Actividad Biológica

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS Number: 112579-43-8) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 194.18 g/mol. The structure consists of a benzofuran core with a methyl and a carbonyl group contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzofuran have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that these compounds can inhibit bacterial growth at concentrations as low as 9.2 μg/mL for S. aureus .

Antitumor Activity

The compound’s structural features suggest potential anticancer activity. A study involving analogs of benzofuran derivatives revealed significant cytotoxicity against human cancer cell lines. For example, a related compound exhibited an IC50 value less than that of the reference drug doxorubicin against both A431 and Jurkat cell lines . The presence of electron-donating groups in the structure enhances its interaction with cellular targets.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of benzofuran derivatives. Compounds with similar scaffolds have been reported to exhibit anticonvulsant properties in animal models. The mechanism appears to involve modulation of GABAergic neurotransmission .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that compounds within this class may act as inhibitors of key enzymes involved in cancer metabolism.

- Receptor Modulation : The ability to modulate neurotransmitter receptors indicates potential applications in treating neurological disorders.

- Oxidative Stress Reduction : Benzofuran derivatives may exert antioxidant effects, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzofuran derivatives against E. coli and S. aureus. The results indicated that modifications at the 3-position significantly enhanced activity, with MIC values ranging from 5 to 15 μg/mL .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized a series of benzofuran derivatives and tested their cytotoxicity on various cancer cell lines. One derivative showed promising results with an IC50 value of 0.5 µg/mL against MCF-7 breast cancer cells .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTMWVDSVJOEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=O)CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359095 | |

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112579-43-8 | |

| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.